molecular formula C25H34FN3O2 B1677881 Pimavanserin CAS No. 706779-91-1

Pimavanserin

Cat. No.: B1677881
CAS No.: 706779-91-1
M. Wt: 427.6 g/mol
InChI Key: RKEWSXXUOLRFBX-UHFFFAOYSA-N
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Description

Pimavanserin is an atypical antipsychotic compound sold under the brand name Nuplazid. It is primarily used for the treatment of hallucinations and delusions associated with Parkinson’s disease psychosis. Unlike other antipsychotics, this compound does not act as a dopamine receptor antagonist. Instead, it functions as an inverse agonist and antagonist at serotonin 5-HT2A receptors, making it unique in its class .

Mechanism of Action

Target of Action

Pimavanserin primarily targets the serotonin receptors , specifically the 5-HT2A and 5-HT2C receptors . These receptors play a crucial role in various neurological and psychiatric disorders. Unlike other atypical antipsychotics, this compound lacks inherent dopaminergic activity .

Mode of Action

This compound acts as an inverse agonist and antagonist at serotonin 5-HT2A receptors with high binding affinity and at serotonin 5-HT2C receptors with lower binding affinity . It shows low binding to σ1 receptors and has no appreciable affinity to serotonin 5-HT2B, dopamine (including D2), muscarinic acetylcholine, histamine, or adrenergic receptors, or to calcium channels . This unique mechanism of action differentiates this compound from other antipsychotics .

Biochemical Pathways

For instance, it has been suggested that this compound suppresses STIM1 puncta formation to inhibit store-operated calcium entry (SOCE) and subsequent NFAT activity .

Pharmacokinetics

This compound exhibits protein binding of 94-97% . It is metabolized in the liver by enzymes such as CYP3A4, CYP3A5, and CYP2J2 . The elimination half-life of this compound is approximately 54-56 hours . These properties impact the bioavailability of the drug and its duration of action in the body.

Result of Action

This compound has been shown to have significant effects at the molecular and cellular levels. It has been reported to suppress the proliferation and induce apoptosis in various cancer cells . In addition, it has been found to suppress the growth of subcutaneous and orthotopic pancreatic tumor xenografts . Furthermore, it has been suggested that this compound can suppress the ATR/CDK2/E2F axis, MYC, and AuroraA/B signaling .

Biochemical Analysis

Biochemical Properties

Pimavanserin primarily acts as an antagonist and inverse agonist at serotonin 5HT2A receptors, with less potent actions at serotonin 5HT2C receptors . By binding to these receptors, this compound modulates the serotonin signaling pathways, which are implicated in the pathophysiology of psychosis. The interaction with serotonin receptors helps to alleviate hallucinations and delusions without exacerbating motor symptoms in Parkinson’s disease patients .

Cellular Effects

This compound influences various cellular processes, particularly in neurons. By modulating serotonin 5HT2A and 5HT2C receptors, this compound affects cell signaling pathways, leading to changes in gene expression and cellular metabolism . This modulation helps to restore the balance between dopamine and serotonin systems in the brain, which is crucial for managing psychotic symptoms in Parkinson’s disease .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to serotonin 5HT2A receptors as an antagonist and inverse agonist . This binding inhibits the receptor’s activity, reducing the downstream signaling that contributes to psychotic symptoms. Additionally, this compound’s interaction with serotonin 5HT2C receptors further modulates the serotonin system, enhancing its therapeutic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has demonstrated stability and sustained efficacy over time. Studies have shown that this compound maintains its pharmacological activity without significant degradation, ensuring consistent therapeutic effects . Long-term studies in vitro and in vivo have indicated that this compound continues to modulate serotonin receptors effectively, providing lasting relief from psychotic symptoms .

Dosage Effects in Animal Models

Animal model studies have revealed that the effects of this compound vary with different dosages. At therapeutic doses, this compound effectively reduces psychotic symptoms without causing significant adverse effects . At higher doses, some toxic effects have been observed, highlighting the importance of dose optimization in clinical settings .

Metabolic Pathways

This compound is metabolized primarily in the liver, involving enzymes such as cytochrome P450 3A4 . The metabolic pathways of this compound lead to the formation of various metabolites, which are then excreted from the body. The interaction with cytochrome P450 3A4 is crucial for the drug’s metabolism and clearance .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the drug’s localization to target sites, ensuring its therapeutic efficacy. This compound’s distribution is essential for its action on serotonin receptors in the brain .

Subcellular Localization

This compound’s subcellular localization is primarily within the neuronal cells, where it interacts with serotonin receptors on the cell membrane . The drug’s targeting signals and post-translational modifications direct it to specific compartments, ensuring its effective action on the intended receptors .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Pimavanserin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: The compound can be reduced using reagents like sodium borohydride.

    Substitution: this compound can undergo substitution reactions, particularly involving its aromatic rings.

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of this compound include:

    Sodium borohydride: Used for reduction reactions.

    Dichloromethane: Used as a solvent in various reactions.

    Acetic acid: Used as a catalyst in some reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reductive amination of intermediates leads to the formation of this compound itself .

Comparison with Similar Compounds

Pimavanserin is compared with other antipsychotic compounds such as:

This compound’s uniqueness lies in its selective action on serotonin 5-HT2A receptors without significant dopaminergic activity, making it a valuable option for patients with Parkinson’s disease psychosis .

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-1-(1-methylpiperidin-4-yl)-3-[[4-(2-methylpropoxy)phenyl]methyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34FN3O2/c1-19(2)18-31-24-10-6-20(7-11-24)16-27-25(30)29(23-12-14-28(3)15-13-23)17-21-4-8-22(26)9-5-21/h4-11,19,23H,12-18H2,1-3H3,(H,27,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKEWSXXUOLRFBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=C(C=C1)CNC(=O)N(CC2=CC=C(C=C2)F)C3CCN(CC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90990906
Record name Pimavanserin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90990906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

427.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

604.2±55.0
Record name Pimavanserin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05316
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

Parkinson's disease psychosis (PDP) is a imbalance of serotonin and dopamine from disruption of the normal balance between the serotonergic and dopaminergic receptors and neurotransmitters in the brain. The mechanism by which pimavanserin treats hallucinations and delusions associated with Parkinson’s disease psychosis is not fully established. It is possible that pimavanserin acts via inverse agonist and antagonist activity at serotonin 5-HT2A receptors with limited effects on serotonin 5-HT2C receptors. Pimavanserin is an inverse agonist and antagonist of serotonin 5-HT2A receptors with high binding affinity, demonstrating low binding affinity to serotonin 5-HT2C receptors. In addition, this drug exhibits low affinity binding to sigma 1 receptors. Pimavanserin lacks activity at muscarinic, dopaminergic, adrenergic, and histaminergic receptors, preventing various undesirable effects typically associated with antipsychotics.
Record name Pimavanserin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05316
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

706779-91-1
Record name Pimavanserin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=706779-91-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pimavanserin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0706779911
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pimavanserin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05316
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Pimavanserin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90990906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PIMAVANSERIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JZ963P0DIK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

117-119
Record name Pimavanserin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05316
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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